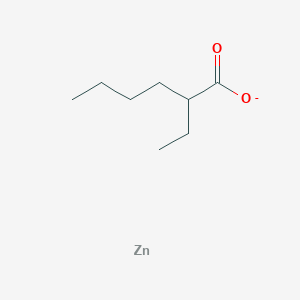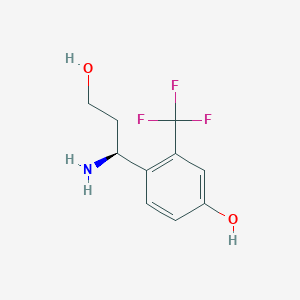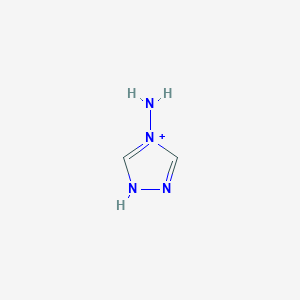
4H-1,2,4-triazol-4-aminium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-1,2,4-Triazol-4-aminium is a nitrogen-rich heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This compound is known for its versatile chemical properties and significant biological activities, making it a valuable scaffold in medicinal chemistry and various industrial applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4H-1,2,4-triazol-4-aminium typically involves the cyclization of hydrazine derivatives with formic acid or formamide. One common method includes reacting hydrazine, formic acid, and formamide at elevated temperatures (140° to 220°C) to form the triazole ring . Another approach involves the use of triflic anhydride activation followed by microwave-induced cyclodehydration, which enables a one-pot synthesis of trisubstituted triazoles from secondary amides and hydrazides .
Industrial Production Methods: Industrial production of this compound often employs scalable and environmentally benign methods. For instance, ceric ammonium nitrate catalyzed oxidative cyclization of amidrazones and aldehydes using polyethylene glycol as a recyclable reaction medium is a viable method for commercial applications .
化学反応の分析
Types of Reactions: 4H-1,2,4-Triazol-4-aminium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form triazole-3-thiones.
Reduction: Reduction reactions can yield triazole derivatives with different substituents.
Substitution: Nucleophilic substitution reactions are common, where the triazole ring acts as a nucleophile
Common Reagents and Conditions:
Oxidation: Ceric ammonium nitrate is commonly used as an oxidizing agent.
Reduction: Hydrazine derivatives and reducing agents like sodium borohydride are used.
Substitution: Reagents such as alkyl halides and aryl halides are employed in substitution reactions.
Major Products:
Oxidation: Triazole-3-thiones.
Reduction: Various substituted triazoles.
Substitution: Alkylated or arylated triazole derivatives
科学的研究の応用
4H-1,2,4-Triazol-4-aminium has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Exhibits significant antibacterial, antifungal, and antiviral activities.
Industry: Utilized in the production of agrochemicals and materials science for its unique chemical properties
作用機序
The mechanism of action of 4H-1,2,4-triazol-4-aminium involves its ability to interact with biological receptors through hydrogen bonding and dipole interactions. The compound can inhibit enzymes and disrupt cellular processes, leading to its antimicrobial and antifungal effects. Molecular targets include enzymes involved in cell wall synthesis and metabolic pathways .
類似化合物との比較
1,2,3-Triazole: Another triazole isomer with similar biological activities but different structural properties.
Tetrazole: A nitrogen-rich heterocycle with four nitrogen atoms, used in pharmaceuticals and explosives.
Imidazole: A five-membered ring with two nitrogen atoms, known for its antifungal and anticancer properties
Uniqueness: 4H-1,2,4-Triazol-4-aminium is unique due to its high nitrogen content and versatile reactivity, making it a valuable scaffold for drug design and industrial applications. Its ability to form stable complexes with various biological targets sets it apart from other similar compounds .
特性
IUPAC Name |
1H-1,2,4-triazol-4-ium-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N4/c3-6-1-4-5-2-6/h1-2H,3H2/p+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMCUPJKTGNBGEC-UHFFFAOYSA-O |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=[N+](C=NN1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5N4+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
85.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

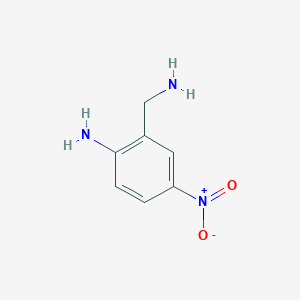
![5-{[(Pyrimidin-2-yl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11727700.png)
![N-[(3,5-difluorophenyl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine](/img/structure/B11727701.png)

![2-(Aminomethyl)oxazolo[4,5-c]pyridine](/img/structure/B11727714.png)
![Ethyl cyano[2-(2,6-difluorophenyl)hydrazin-1-ylidene]formate](/img/structure/B11727722.png)
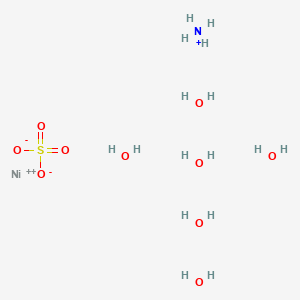
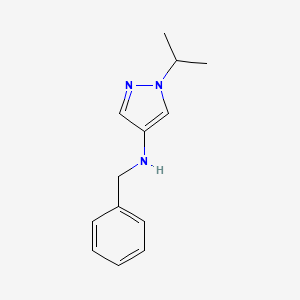
![(2E)-2-[(carbamothioylamino)imino]acetic acid](/img/structure/B11727734.png)
![benzyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11727740.png)
